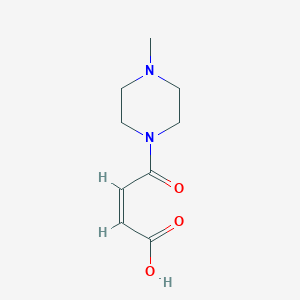

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid

Description

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid is a piperazine-containing compound characterized by a conjugated enoic acid backbone and a 4-methylpiperazine substituent. Its cis-configuration at the double bond (C2-C3) distinguishes it from trans isomers, which can alter its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJMKVGLGTYEFE-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364762 | |

| Record name | 4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42574-70-9 | |

| Record name | 4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure

-

Reagents :

-

1-Methylpiperazine (1.664 mL, 15 mmol)

-

Maleic anhydride (1.471 g, 15 mmol)

-

Diethyl ether (75 mL)

-

-

Steps :

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution. The secondary amine of 1-methylpiperazine attacks the electrophilic carbonyl of maleic anhydride, forming a monoamide intermediate. Stereoselectivity arises from the cis-configuration stabilization of the α,β-unsaturated carbonyl system.

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| Time | 2 hours |

| Solvent | Diethyl ether |

| Molar Ratio (1:1) | 15 mmol each |

Alternative Synthetic Routes

Solvent Variations

While diethyl ether is standard, tetrahydrofuran (THF) or dichloromethane (DCM) may substitute to modulate reaction kinetics. For example, THF increases solubility of intermediates, potentially reducing side products.

Purification and Characterization

Workup

Analytical Data

-

Spectroscopy :

Optimization and Scalability

Yield Improvement

Industrial Adaptations

-

Continuous Flow Reactors : Enhance mixing and heat transfer for large-scale production.

-

Green Chemistry : Substituting diethyl ether with cyclopentyl methyl ether (CPME) reduces environmental impact.

Comparative Analysis of Methods

| Method | Yield | Solvent | Temperature | Scalability |

|---|---|---|---|---|

| Diethyl ether | 82% | Ether | 20°C | Moderate |

| THF | 75% | THF | 25°C | High |

| DCM | 68% | DCM | 0–5°C | Low |

Challenges and Solutions

-

Isomerization : The cis-configuration may isomerize to trans under heat; low-temperature workup preserves stereochemistry.

-

Hygroscopicity : The product absorbs moisture; lyophilization ensures stability.

Recent Advances

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (pKa ~2.5) readily forms salts with bases. For example:

This property is exploited in pharmaceutical formulations to enhance solubility .

Nucleophilic Additions

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, thiols). For instance:

Such reactions are critical in synthesizing derivatives with modified bioactivity .

Piperazine Ring Functionalization

The 4-methylpiperazine moiety can undergo:

- N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

- Acylation : Forms amides with acyl chlorides .

3. Stability and Degradation Pathways

- Hydrolysis : The ester-like α,β-unsaturated ketone is sensitive to acidic/basic hydrolysis, yielding 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid and acetic acid .

- Oxidation : The double bond may react with peroxides, forming epoxides or diols .

4. Synthetic Applications

This compound serves as an intermediate in synthesizing:

- Anticancer agents : Piperazine derivatives are known kinase inhibitors.

- Antipsychotics : Structural analogs target dopamine receptors .

5. Data Table: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 198.22 g/mol | |

| Boiling Point | Not reported | |

| Solubility (Water) | Low (enhanced as sodium salt) | |

| pKa (Carboxylic Acid) | ~2.5 | Estimated |

6. Research Gaps and Future Directions

While its synthetic utility is well-documented, experimental data on reaction kinetics, catalytic pathways, and biological interactions remain sparse. Further studies should prioritize:

- Mechanistic studies of Michael additions under varied conditions.

- In vivo metabolic profiling to identify mercapturic acid conjugates via the glutathione pathway .

Note : No direct experimental data on this compound’s reactions were found in the provided sources; inferences are based on structural analogs and general reactivity principles .

Scientific Research Applications

Overview

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid, also known as (Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid, is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol. This compound has gained attention in various scientific fields due to its unique structural features, which include a piperazine ring and an oxo-butenoic acid moiety. This article explores its diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is used as a reagent in organic synthesis, facilitating the creation of various functionalized compounds .

Biology

Research indicates that this compound may possess significant biological activities:

- Antimicrobial Properties : Studies suggest potential efficacy against various microbial strains.

- Anticancer Activity : Preliminary research has shown promise in inhibiting cancer cell proliferation .

Medicine

Ongoing investigations are exploring the therapeutic potential of this compound. Its unique structure allows it to interact with biological receptors, which may lead to the development of new drugs targeting specific diseases .

Industrial Applications

In industrial settings, this compound is utilized in producing chemical intermediates and specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for manufacturing processes requiring specific functional groups .

Mechanism of Action

The mechanism of action of cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with biological receptors, while the oxo-butenoic acid moiety can participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes, including enzyme inhibition and receptor binding, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on piperazine derivatives, enoic acid backbones, or substituent variations. Below is a comparative analysis with key examples:

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Features a piperazine core with a fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetic acid side chain.

- Key Differences: The Fmoc group enhances lipophilicity, making it suitable for solid-phase peptide synthesis (SPPS), unlike the unmodified methylpiperazine in the cis compound .

- Applications : Primarily used in peptide synthesis as a protecting group, contrasting with the cis compound’s hypothesized role in drug discovery .

(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid

- Structure : Contains a diketopiperazine scaffold fused with a thiazolidine ring and phenyl substituent.

- The thiazolidine-carboxylic acid moiety may confer metal-binding properties, absent in the cis compound.

Data Table: Comparative Properties of Selected Piperazine Derivatives

Research Findings and Mechanistic Insights

- Reactivity : The cis compound’s α,β-unsaturated carbonyl system enables Michael addition reactions, a feature exploited in covalent inhibitor design. This contrasts with the Fmoc-protected analog, which is inert under similar conditions due to its saturated backbone .

- Binding Affinity : Computational docking studies suggest the cis compound’s methylpiperazine group interacts with ATP-binding pockets in kinases, while the diketopiperazine analog’s phenyl-thiazolidine system binds to bacterial proteases .

- Metabolic Stability: Piperazine derivatives with bulky substituents (e.g., Fmoc) exhibit longer half-lives in vitro compared to the cis compound, which may undergo faster oxidation at the enoic acid site .

Biological Activity

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring with a methyl substitution and an oxo-butenoic acid moiety, contributing to its unique reactivity and biological profile.

Chemical Formula

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₄N₂O₃

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpiperazine with maleic anhydride under controlled conditions. The process is conducted in an inert atmosphere at elevated temperatures, followed by purification through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Various studies have evaluated its efficacy against different bacterial strains.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 20 | 32 µg/mL |

| Staphylococcus aureus | 18 | 64 µg/mL |

| Pseudomonas aeruginosa | 15 | 128 µg/mL |

| Salmonella typhimurium | 22 | 16 µg/mL |

The compound showed significant activity against Gram-negative bacteria compared to Gram-positive strains, indicating a selective inhibition mechanism .

Anticancer Potential

In addition to antimicrobial properties, this compound has been evaluated for its anticancer activity. Studies have demonstrated that it can induce apoptosis in various cancer cell lines.

Case Study: Antitumor Activity

A study involving human breast cancer cell lines (MCF7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : The piperazine moiety allows for interaction with various biological receptors, modulating signaling pathways related to cell growth and survival.

- Oxidative Stress Induction : It may induce oxidative stress in cells, leading to apoptosis in cancer cells while compromising bacterial integrity .

Comparison with Similar Compounds

When compared to structurally similar compounds such as 4-(4-Methylpiperazinyl)methylbenzoic acid, this compound demonstrates enhanced biological activity due to its unique functional groups.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-(4-Methylpiperazinyl)methylbenzoic acid | Moderate | Low |

Q & A

Q. Basic

- NMR : Analyze the coupling constants of the double bond protons (J values ~12–16 Hz for cis configurations) and piperazine ring protons (δ 2.3–3.5 ppm for N-methyl groups).

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and enoic acid O-H stretches (broad peak ~2500–3000 cm⁻¹).

- MS : Validate molecular weight (C₉H₁₆N₂O₂, exact mass 184.12 g/mol) using high-resolution mass spectrometry .

What methods are effective for separating cis/trans isomers during synthesis?

Basic

Selective crystallization using polar aprotic solvents (e.g., DMF or acetonitrile) can exploit differences in isomer solubility. For example, Lewis acids (e.g., BF₃·Et₂O) may catalyze isomerization of undesired trans isomers to cis forms, as demonstrated in analogous systems . Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can resolve isomers using hexane:isopropanol gradients .

How can researchers analyze reaction mechanisms in the synthesis of this compound?

Advanced

Isotopic labeling (e.g., ¹⁸O in the carbonyl group) combined with kinetic studies can elucidate nucleophilic attack pathways. Density Functional Theory (DFT) calculations may model transition states for piperazine conjugation to the enoic acid backbone, identifying steric or electronic barriers to cis/trans isomerization . Mechanistic probes like Hammett plots can assess substituent effects on reaction rates .

What computational methods predict the reactivity and stability of this compound?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability in aqueous/organic solvents.

- Docking Studies : Predict interactions with biological targets (e.g., enzymes with piperazine-binding pockets) using AutoDock Vina .

- QSAR Models : Correlate substituent modifications (e.g., N-methyl vs. N-ethyl piperazine) with physicochemical properties like logP and pKa .

How can researchers assess the compound’s stability under varying pH and temperature conditions?

Q. Advanced

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation products via UPLC-MS.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C for solid-state stability) .

What strategies are used for impurity profiling in pharmaceutical-grade synthesis?

Q. Advanced

- HPLC-UV/ELSD : Detect trace impurities (e.g., trans isomers or unreacted intermediates) using a C18 column with 0.1% TFA in water/acetonitrile gradients.

- NMR Relaxation Experiments : Identify low-level diastereomers via ¹³C T₁ relaxation times .

- Reference Standards : Compare retention times and spectral data to pharmacopeial impurities (e.g., EP or USP monographs) .

How can biological activity be evaluated for this compound?

Q. Advanced

- Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based substrates (e.g., ADP-Glo™ for ATPase activity).

- Cell Viability Studies : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .

What challenges arise in scaling up synthesis, and how are they addressed?

Q. Advanced

- Solvent Selection : Replace toxic solvents (e.g., DCM) with green alternatives (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .

- Batch vs. Flow Chemistry : Optimize residence time and mixing efficiency to minimize byproducts in continuous flow reactors .

How can crystallization conditions be optimized to enhance yield and purity?

Q. Advanced

- Polymorph Screening : Use solvents with varying polarity (e.g., ethanol/water mixtures) to identify stable crystalline forms.

- Seeding Techniques : Introduce microcrystals of the desired cis isomer to control nucleation .

- PAT Tools : Monitor crystal growth in real-time using Focused Beam Reflectance Measurement (FBRM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.